Streptomycin 6-phosphate(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

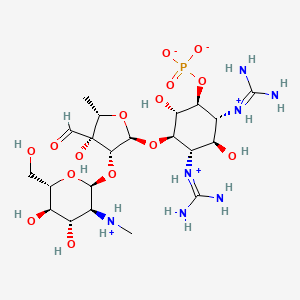

Streptomycin 6-phosphate(1+) is conjugate acid of streptomycin 6-phosphate arising from deprotonation of the phosphate OH groups and protonation of the secondary amino and both guanidino groups; major species at pH 7.3. It is a conjugate acid of a streptomycin 6-phosphate.

Aplicaciones Científicas De Investigación

Medical Applications

Antibiotic Resistance Mechanism:

Streptomycin 6-phosphate(1+) is primarily studied for its role in antibiotic resistance. The enzyme streptomycin-6-kinase phosphorylates streptomycin, leading to its inactivation and contributing to the resistance observed in certain bacterial strains, particularly Streptomyces bikiniensis . Understanding this mechanism is crucial for developing strategies to combat antibiotic resistance.

Clinical Implications:

Streptomycin itself is used to treat various infections, including tuberculosis and plague. Its phosphorylated form may offer insights into enhancing the effectiveness of streptomycin against resistant strains by potentially inhibiting the activity of the kinase responsible for its inactivation .

Agricultural Applications

Pesticide Use:

Streptomycin has been employed as a pesticide to control bacterial diseases in crops. Its application helps manage diseases such as fire blight in apple and pear trees . The use of streptomycin 6-phosphate(1+) could enhance the efficacy of this application by reducing the likelihood of developing resistant bacterial strains through targeted delivery or formulation improvements.

Plant Growth Regulation:

Research indicates that streptomycin can influence plant growth and development. For instance, it affects germination rates and flowering in various plant species, suggesting that streptomycin 6-phosphate(1+) might be utilized to optimize agricultural practices by regulating these processes .

Biotechnological Applications

Cell Culture and Protein Purification:

In laboratory settings, streptomycin is commonly used in combination with penicillin to prevent bacterial contamination in cell cultures. The addition of streptomycin 6-phosphate(1+) could enhance this application by providing a more stable form that reduces bacterial proliferation without affecting eukaryotic cell viability .

Molecular Biology Research:

Streptomycin 6-phosphate(1+) has potential applications in molecular biology, particularly in studies involving ribosomal function and antibiotic interactions. Its role as a ribosome-binding agent may facilitate research into protein synthesis mechanisms and the development of new antibiotics .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medical | Antibiotic resistance mechanism | Insights for overcoming resistance |

| Agricultural | Pesticide for bacterial diseases | Effective crop disease management |

| Agricultural | Plant growth regulation | Optimized germination and flowering |

| Biotechnological | Cell culture protection | Enhanced contamination control |

| Biotechnological | Molecular biology research | Understanding ribosomal function |

Case Studies

-

Antibiotic Resistance Study:

A study on Streptomyces bikiniensis demonstrated that phosphorylation by streptomycin-6-kinase significantly contributes to antibiotic resistance. The results indicated that strains with higher kinase activity showed reduced susceptibility to streptomycin, underscoring the need for novel inhibitors targeting this enzyme . -

Agricultural Impact:

Research involving Brassica napus showed that treatment with streptomycin altered growth patterns significantly, indicating its potential use as a growth regulator in agricultural settings . The study found varying effects on germination and chlorophyll production depending on concentration and light conditions. -

Cell Culture Efficacy:

In cell culture experiments, the combination of streptomycin with other antibiotics was shown to significantly reduce contamination rates without impacting cell viability, demonstrating its utility in maintaining sterile conditions during cell growth .

Propiedades

Fórmula molecular |

C21H41N7O15P+ |

|---|---|

Peso molecular |

662.6 g/mol |

Nombre IUPAC |

[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneazaniumyl)-5-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)12(33)10(31)6(3-29)40-17)18(39-5)41-14-7(27-19(22)23)11(32)8(28-20(24)25)15(13(14)34)43-44(36,37)38/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/p+1/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,21+/m0/s1 |

Clave InChI |

BWVNOTYEDMJNDA-TWBNDLJKSA-O |

SMILES isomérico |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)([O-])[O-])[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)[NH2+]C)(C=O)O |

SMILES canónico |

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)([O-])[O-])[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.